molecular formula C27H15N3O3 B3069219 2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione CAS No. 209112-55-0

2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione

Cat. No. B3069219
CAS RN: 209112-55-0
M. Wt: 429.4 g/mol
InChI Key: NMNXBGPROABUNG-UHFFFAOYSA-N
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Description

“2,7,12-Triamino-5H-diindeno[1,2-a:1’,2’-c]fluorene-5,10,15-trione” is a chemical compound with the molecular formula C27H15N3O3 . It is also known by its English name "5H-Tribenzo[a,f,k]trindene-5,10,15-trione, 2,7,12-triamino-" .


Molecular Structure Analysis

The molecular structure of “2,7,12-Triamino-5H-diindeno[1,2-a:1’,2’-c]fluorene-5,10,15-trione” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Unfortunately, the specific details of the molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 893.4±65.0 °C, a predicted density of 1.636±0.06 g/cm3, and a predicted pKa of 2.40±0.20 .

Scientific Research Applications

Synthesis and Optical Properties

  • The compound has been used in the synthesis of donor-π-acceptor type symmetric cyclic triindoles, exhibiting reversible redox oxidation potentials and photoluminescence due to intramolecular charge transfer (Hiyoshi et al., 2007).
  • It forms part of the structure in the synthesis of various bis-indeno-fluorenes, which are intermediates in the production of other complex organic compounds (Chardonnens & Hammer, 1966); (Stauner et al., 1967).

Electronic and Material Applications

  • The compound's two-dimensional assemblies on Au(111) surfaces have been studied for potential applications in electronic devices, showcasing different two-dimensional supramolecular structures (Chen et al., 2012).
  • Its derivative, truxene, is notable for its solubility, thermal stability, and ease of modification, with applications extending to organic electronics (Goubard & Dumur, 2015).
  • In the context of optical properties, a π-conjugated dendritic nanosized chromophore derived from this compound has shown enhanced two-photon absorption, important for photonics and materials science (Zheng et al., 2005).

Polymer and Fluorescence Studies

  • It has been a component in the synthesis of novel polymers, like polyamides and polyimides, with significant thermal stability and inherent viscosities, indicating potential applications in materials science (Yang & Lin, 1993); (Sagar et al., 2001).
  • Its derivatives have been used in the creation of liquid crystalline compounds exhibiting luminescence modulation, relevant in the development of new materials for display technologies (Thiéry et al., 2014).

Safety And Hazards

The safety data sheet for “2,7,12-Triamino-5H-diindeno[1,2-a:1’,2’-c]fluorene-5,10,15-trione” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15N3O3/c28-10-1-4-13-16(7-10)25(31)22-19(13)23-21(14-5-2-11(29)8-17(14)26(23)32)24-20(22)15-6-3-12(30)9-18(15)27(24)33/h1-9H,28-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNXBGPROABUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C4=C(C5=C(C4=O)C=C(C=C5)N)C6=C3C7=C(C6=O)C=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione
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2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione
Reactant of Route 3
2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione
Reactant of Route 4
2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione
Reactant of Route 5
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Reactant of Route 6
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2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione

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